![molecular formula C9H12N2O2S B14182751 N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide CAS No. 861848-44-4](/img/structure/B14182751.png)
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a pyridine ring substituted with a sulfonamide group and a but-3-en-2-yl group. Sulfonamides are widely recognized for their antibacterial properties and have been used in various medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of pyridine-2-sulfonyl chloride with (2R)-but-3-en-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on minimizing waste and ensuring the safety of the process.
化学反応の分析
Types of Reactions
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives.
科学的研究の応用
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, leading to their antibacterial effects. The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
類似化合物との比較
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: A widely used antibacterial agent.
Sulfadiazine: Another sulfonamide with antibacterial properties.
Sulfapyridine: Used to treat dermatitis herpetiformis and other skin conditions.
The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
特性
CAS番号 |
861848-44-4 |
|---|---|
分子式 |
C9H12N2O2S |
分子量 |
212.27 g/mol |
IUPAC名 |
N-[(2R)-but-3-en-2-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C9H12N2O2S/c1-3-8(2)11-14(12,13)9-6-4-5-7-10-9/h3-8,11H,1H2,2H3/t8-/m1/s1 |
InChIキー |
OZEWSSZHMFFCID-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C=C)NS(=O)(=O)C1=CC=CC=N1 |
正規SMILES |
CC(C=C)NS(=O)(=O)C1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-[2-(4-morpholinyl)-4-thiazolyl]-](/img/structure/B14182671.png)


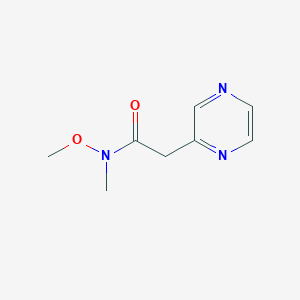
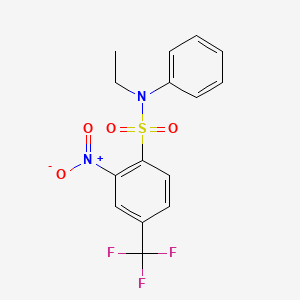
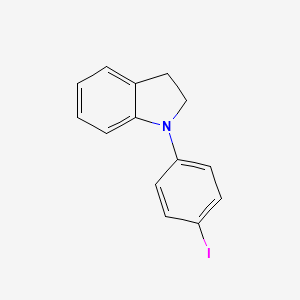
![4-[7-(Benzoyloxy)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14182709.png)

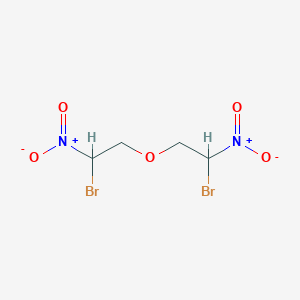


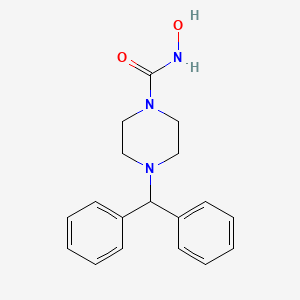
![N-(2-Aminoethyl)-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B14182766.png)

